molecular formula C10H9NO3 B6598300 methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate CAS No. 72078-39-8

methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B6598300
CAS No.: 72078-39-8
M. Wt: 191.18 g/mol
InChI Key: FASXMVSZTWKXLD-UHFFFAOYSA-N
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Description

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyrrole ring, both of which are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with pyrrole-2-carboxylic acid methyl ester in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the furan or pyrrole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan and pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with various molecular targets. The furan and pyrrole rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate.

    Pyrrole-2-carboxylic acid: Another precursor used in the synthesis.

    Methyl 5-(furan-2-yl)-1H-pyrrole-3-carboxylate: A structural isomer with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual heterocyclic structure allows for diverse interactions and reactivity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9/h2-6,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASXMVSZTWKXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425089
Record name 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72078-39-8
Record name 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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